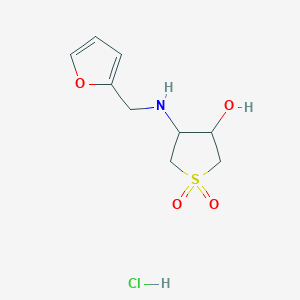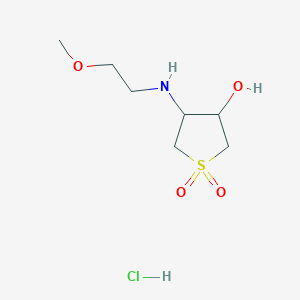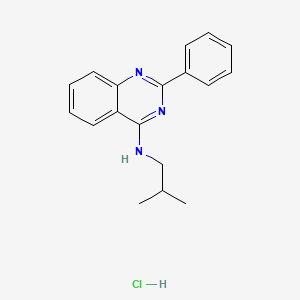
C12H16ClN3
概要
説明
The compound with the molecular formula C12H16ClN3 4-Hydrazino-2,6,7-trimethylquinoline hydrochloride . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
科学的研究の応用
4-Hydrazino-2,6,7-trimethylquinoline hydrochloride: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2,6,7-trimethylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with .
Hydrazination: The quinoline derivative undergoes hydrazination using hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The resulting hydrazino compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods but with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions
4-Hydrazino-2,6,7-trimethylquinoline hydrochloride: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
作用機序
The mechanism of action of 4-Hydrazino-2,6,7-trimethylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
2,6,7-Trimethylquinoline: The parent compound without the hydrazino group.
4-Amino-2,6,7-trimethylquinoline: A similar compound with an amino group instead of a hydrazino group.
Uniqueness
4-Hydrazino-2,6,7-trimethylquinoline hydrochloride: is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including organic synthesis and medicinal chemistry.
特性
IUPAC Name |
N-(2-methylpropyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9(2)7-13-12-10-5-3-4-6-11(10)14-8-15-12;/h3-6,8-9H,7H2,1-2H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWFCDGKNFQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-amino-1-(2-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739129.png)
![2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739133.png)
![2-[5-amino-1-(4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739138.png)
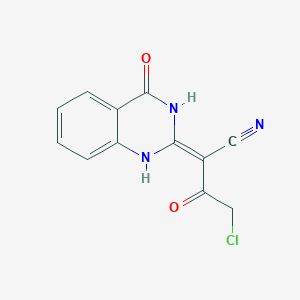
![2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739156.png)
![2-amino-4-methyl-N'-[(E)-phenylmethylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7739158.png)
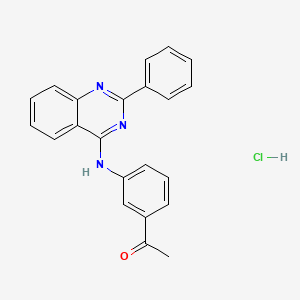
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B7739173.png)
